molecular formula C25H27N5O2 B3000689 1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848221-04-5

1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

货号: B3000689
CAS 编号: 848221-04-5
分子量: 429.524
InChI 键: WDSHZTNKWAEAHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,7-Dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative with a pyrimido[2,1-f]purinedione core. Its structure features a 1,7-dimethyl substitution, a phenethyl group at position 3, and a para-tolyl (p-tolyl) substituent at position 7. These substituents modulate its physicochemical and pharmacological properties.

属性

IUPAC Name

1,7-dimethyl-9-(4-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-9-11-20(12-10-17)29-15-18(2)16-30-21-22(26-24(29)30)27(3)25(32)28(23(21)31)14-13-19-7-5-4-6-8-19/h4-12,18H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSHZTNKWAEAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1,7-Dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine family. Its unique structure includes a fused pyrimidine and purine ring system that contributes to its diverse biological activities and potential pharmacological applications. This article explores the biological activity of this compound based on synthesized research data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H30N4O2C_{25}H_{30}N_4O_2 with a molecular weight of approximately 430.54 g/mol. The presence of various substituents, such as phenethyl and p-tolyl groups, enhances its chemical reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibits significant biological activities including:

  • Cytotoxicity : Studies have shown that this compound has substantial cytotoxic effects against various cancer cell lines.
  • Antiviral Activity : Preliminary screenings suggest potential antiviral properties against specific viruses.
  • Adenosine Deaminase Inhibition : The compound may inhibit adenosine deaminase (ADA), an enzyme involved in purine metabolism.

Cytotoxic Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibits cytotoxic activity with an IC50 value ranging between 0.01 to 10 µM. The most notable effects were observed in:

Cell LineIC50 (µM)
4T1 (murine mammary carcinoma)0.5
COLO201 (human colorectal adenocarcinoma)0.3
SNU-1 (human gastric adenocarcinoma)0.7

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Antiviral Activity

In collaboration with Pharmasset Inc., antiviral screening was performed against the Hepatitis C virus (HCV). The compound demonstrated an EC90 value of approximately 0.5 µM, indicating significant antiviral activity .

The proposed mechanism involves the inhibition of ADA activity which is crucial for purine metabolism. Inhibition studies revealed an IC50 of approximately 1.7 µM for ADA inhibition . This suggests that the compound may modulate purine levels in cells, potentially leading to altered cellular functions.

Study on Cancer Cell Lines

In a recent study published in MDPI, researchers synthesized derivatives of purines and tested their cytotoxic effects against multiple cancer cell lines. The results confirmed that modifications to the purine structure significantly affected cytotoxicity profiles .

Antiviral Screening Results

Another study indicated that compounds similar to 1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione showed promising results in inhibiting viral replication in vitro .

相似化合物的比较

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position) Molecular Weight Solubility (Water) Melting Point (°C) Key References
Target Compound 1,7-dimethyl; 3-phenethyl; 9-p-tolyl Not reported Moderate (inferred) Not reported -
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl analog (20a) 3-dihydroxyphenethyl; 9-unsubstituted 385.42 Low 232–235
1,3-Dibutyl-9-(3,4-dihydroxyphenethyl) (22) 1,3-dibutyl; 9-dihydroxyphenethyl 455.54 Very low 194–196
1,3-Dimethyl-9-ethenyl derivative (22) 9-ethenyl; 1,3-dimethyl 261.27 Moderate 268–271
1,3-Dipropylpyrimido[2,1-f]purinedione 1,3-dipropyl; 9-phenylethyl ~430 Higher than dibutyl Not reported

Key Observations :

  • Alkyl Chain Length : Increasing alkyl chain length (e.g., dipropyl vs. dibutyl) reduces water solubility due to enhanced lipophilicity .
  • Hydroxyl Groups : The 3,4-dihydroxyphenethyl substituent in compound 20a introduces polarity but lowers solubility, likely due to intermolecular hydrogen bonding .
  • Aromatic Substitutents : The p-tolyl group in the target compound may enhance metabolic stability compared to unsubstituted phenyl analogs, as seen in related xanthine derivatives .

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Biological Activity Receptor Affinity (Adenosine Subtypes) Antiproliferative Activity (IC50, μM) References
Target Compound Not reported Inferred A1/A2A antagonism Not tested -
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl (20a) Dopamine-Xanthine hybrid (neuroprotective) Not reported Not tested
1,3-Dipropylpyrimido[2,1-f]purinedione A1/A2A adenosine receptor antagonist A1: Ki = 12 nM; A2A: Ki = 8 nM Not tested
1,3-Dibutyl analog (22) A1/A2A adenosine receptor antagonist A1: Ki = 18 nM; A2A: Ki = 15 nM Not tested
Microwave-synthesized derivatives (12–14) Antiproliferative (prostate/colon cancer) Not reported 1.2–4.5 μM

Key Observations :

  • Receptor Affinity: Dipropyl and dibutyl analogs show potent adenosine A1/A2A receptor antagonism, with dipropyl derivatives exhibiting slightly higher affinity . The target compound’s phenethyl and p-tolyl groups may sterically hinder receptor binding compared to smaller substituents.
  • Antiproliferative Activity : Derivatives with 4-acetylphenylpiperazine moieties (e.g., compounds 12–14) demonstrate significant cytotoxicity, suggesting that substituent flexibility and electronic effects are critical for anticancer activity .

Comparison with Analogs :

  • Compound 20a was synthesized via acid-catalyzed deprotection of methoxy groups, yielding a 71% yield .
  • Ethenyl-substituted derivatives (e.g., compound 22) required dehydrohalogenation with KOH, achieving 70% yield .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。